

# Determining Fosfomycin MIC: A Detailed Broth Microdilution Protocol

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## Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

Cat. No.: *B1251369*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Fosfomycin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections. Accurate determination of its minimum inhibitory concentration (MIC) is crucial for effective patient management and for monitoring the emergence of resistance. However, in vitro susceptibility testing of fosfomycin requires specific methodological considerations, particularly the supplementation of the growth medium with Glucose-6-Phosphate (G6P) to ensure the active transport of the antibiotic into the bacterial cell. This document provides a detailed protocol for the determination of fosfomycin MICs using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Key Experimental Considerations

The active transport of fosfomycin into bacterial cells is primarily mediated by the glycerol-3-phosphate transporter (GlpT) and the G6P-inducible hexose phosphate transporter (UhpT). For many clinically relevant bacteria, particularly members of the Enterobacterales order, the UhpT transporter is the main route of entry. Therefore, the addition of G6P to the testing medium is essential to induce the expression of this transporter and obtain accurate MIC values. The standard concentration of G6P recommended by both CLSI and EUCAST is 25 µg/mL.<sup>[1]</sup>

# Experimental Protocol: Broth Microdilution for Fosfomycin MIC Determination

This protocol outlines the steps for determining the MIC of fosfomycin against bacterial isolates using the broth microdilution method.

## 1. Materials:

- Fosfomycin disodium salt powder (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Glucose-6-Phosphate (G6P) solution
- Sterile distilled water
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipettes and sterile tips
- Bacterial culture (18-24 hours old) on a non-selective agar plate
- 0.85% sterile saline or CAMHB for inoculum preparation
- McFarland 0.5 turbidity standard
- Spectrophotometer or nephelometer (optional, for inoculum standardization)
- Incubator ( $35 \pm 2^\circ\text{C}$ )
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922, *Enterococcus faecalis* ATCC® 29212)[2][3]

## 2. Preparation of Reagents:

- Fosfomycin Stock Solution (e.g., 10,240  $\mu\text{g/mL}$ ):

- On the day of the test, weigh the required amount of fosfomycin powder, considering its potency.[2]
- Dissolve the powder in sterile distilled water to achieve a high-concentration stock solution.[4] For example, to prepare 10 mL of a 10,240 µg/mL stock solution, dissolve 102.4 mg of fosfomycin (assuming 100% potency) in 10 mL of sterile distilled water.
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Glucose-6-Phosphate (G6P) Stock Solution (e.g., 2.5 mg/mL or 100x):
  - Dissolve G6P powder in sterile distilled water to prepare a concentrated stock solution.
  - Filter-sterilize the stock solution.
- Working Medium (CAMHB + G6P):
  - Prepare CAMHB according to the manufacturer's instructions.
  - Aseptically add the G6P stock solution to the sterile CAMHB to a final concentration of 25 µg/mL. For example, add 1 mL of a 2.5 mg/mL G6P stock solution to 99 mL of CAMHB.

### 3. Preparation of Fosfomycin Dilutions in the Microtiter Plate:

- Dispense 100 µL of the working medium (CAMHB + G6P) into all wells of a 96-well microtiter plate.
- Add 100 µL of the fosfomycin stock solution (e.g., 10,240 µg/mL, adjusted to provide the highest desired final concentration after dilution) to the first well of each row to be tested. This will result in a 1:2 dilution.
- Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the desired concentration range (e.g., 0.25 to 512 µg/mL).[5]
- Discard 100 µL from the last well containing fosfomycin.
- The final volume in each well will be 100 µL before the addition of the inoculum.

- Include a growth control well (containing only working medium and inoculum) and a sterility control well (containing only working medium).

#### 4. Inoculum Preparation:

- From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.2 \times 10^8$  CFU/mL).<sup>[6]</sup> This can be done visually or using a spectrophotometer/nephelometer.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.<sup>[5]</sup> This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the working medium.

#### 5. Inoculation and Incubation:

- Add 10  $\mu$ L of the final diluted inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 110  $\mu$ L.
- Cover the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.<sup>[5]</sup>

#### 6. Reading and Interpretation of Results:

- After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth (i.e., the first clear well).<sup>[5]</sup>
- A single colony or a faint haze at the bottom of the well should be disregarded.
- Interpret the MIC values according to the current CLSI or EUCAST breakpoints. It is important to note that breakpoints may be specific to the organism and site of infection (e.g., uncomplicated urinary tract infections).<sup>[7][8]</sup>

## Data Presentation

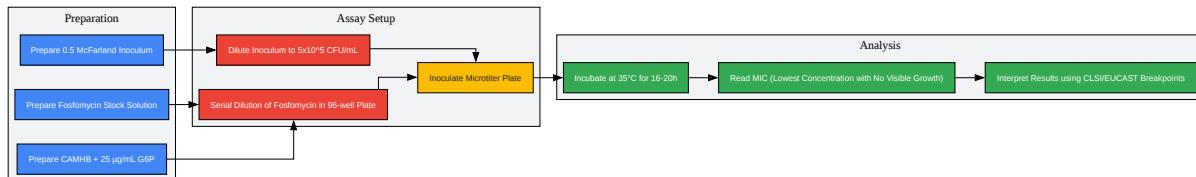
Table 1: Key Parameters for Fosfomycin Broth Microdilution

Parameter	Recommendation	Reference
Medium	Cation-Adjusted Mueller-Hinton Broth (CAMHB)	[5]
Supplement	Glucose-6-Phosphate (G6P)	[1]
G6P Concentration	25 µg/mL	[1]
Inoculum Density	Approx. $5 \times 10^5$ CFU/mL in the final well volume	[5]
Incubation Temperature	$35 \pm 2^\circ\text{C}$	[5]
Incubation Time	16-20 hours	[5]
Incubation Atmosphere	Ambient air	[5]

Table 2: Quality Control (QC) Ranges for Fosfomycin

QC Strain	MIC Range (µg/mL)	Reference
Escherichia coli ATCC® 25922	0.5 - 2	[7]
Enterococcus faecalis ATCC® 29212	32 - 128	[3]

## Mandatory Visualization

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Caption: Workflow for Fosfomycin Broth Microdilution MIC Determination.

## Troubleshooting and Considerations

- **Skipped Wells:** The phenomenon of "skipped wells," where growth is observed at higher fosfomycin concentrations than the MIC, has been reported.[3] Careful reading of the plate is necessary, and the MIC should be recorded as the lowest concentration with no visible growth.
- **Trailing Endpoints:** Some organism-drug combinations may exhibit trailing endpoints, where growth gradually diminishes over a range of concentrations. For fosfomycin, the endpoint should be read as the first well with complete inhibition of visible growth.
- **Reference Method:** While broth microdilution is a widely used method, both CLSI and EUCAST consider agar dilution to be the reference method for fosfomycin susceptibility testing.[8] Discrepancies between methods can occur.
- **Organism-Specific Requirements:** The necessity of G6P supplementation is primarily for Enterobacteriales. For organisms like *Pseudomonas aeruginosa*, which may not utilize the UhpT transporter, the addition of G6P may not be required.[5] However, for consistency and comparability, its inclusion is often recommended.

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